2-Metoxi-3-nitropiridina

Descripción general

Descripción

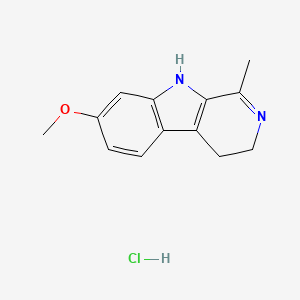

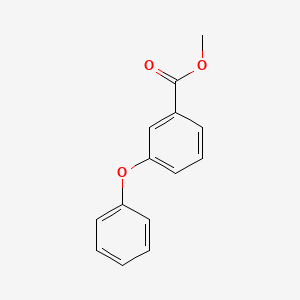

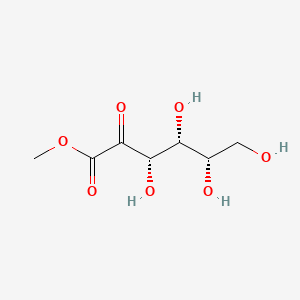

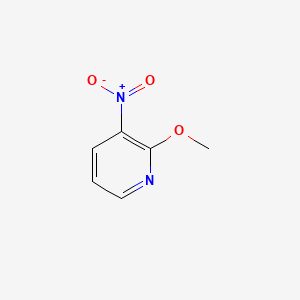

2-Methoxy-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom. The specific arrangement of the nitro and methoxy groups on the pyridine ring defines the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of 2-methoxy-3-nitropyridine derivatives can be achieved through various pathways. One method involves the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to the formation of 2-methoxy-5-nitropyridine with a high yield of 95% . Another approach for synthesizing nitropyridine derivatives includes the nitration of 2-methoxy-3-hydroxypyridine, where the nitro group enters the 4 and then the 6 position of the pyridine ring . Additionally, 2-amino-3-nitropyridine-6-methoxy can be synthesized from 2,6-dichloropyridine through a series of substitution, nitration, ammoniation, and oxidation steps, with an overall yield of 60.6% .

Molecular Structure Analysis

The molecular and crystal structures of nitropyridine derivatives have been extensively studied. For instance, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing that these compounds crystallize in different space groups and are stabilized by hydrogen bonds, exhibiting a layered arrangement . The optimized molecular structures and vibrational frequencies of conformations of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine molecules have also been investigated, revealing the existence of two conformations based on the orientation of the hydroxyl group .

Chemical Reactions Analysis

The reactivity of 2-methoxy-3-nitropyridine in chemical reactions is influenced by the presence of the nitro and methoxy groups. The nitro group is an electron-withdrawing group that can activate the pyridine ring towards nucleophilic substitution reactions. The methoxy group, being an electron-donating group, can have various effects on the reactivity of the compound depending on its position relative to the nitro group. For example, the nitration of 2-methoxy-3-hydroxypyridine is guided by the hydroxy group, which acts as the main orienting agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-3-nitropyridine derivatives can be characterized using various spectroscopic techniques. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with NMR and electronic spectroscopy, provide insights into the molecular structure and stability of these compounds . The molecular electrostatic potential surface analysis helps in understanding the charge density distribution and sites of chemical reactivity . Additionally, the optical properties, such as UV-vis absorption and fluorescence, can be investigated to explore potential applications in materials science .

Aplicaciones Científicas De Investigación

Síntesis Química

2-Metoxi-3-nitropiridina se utiliza a menudo en la síntesis química . Su grupo nitro (-NO2) y grupo metoxi (-OCH3) lo convierten en un reactivo versátil en la química orgánica. Puede participar en diversas reacciones para formar moléculas complejas.

Intermedio en la Fabricación Farmacéutica

Este compuesto puede servir como intermedio en la producción de productos farmacéuticos . La presencia del grupo nitro le permite sufrir reacciones de reducción para formar aminas, que son estructuras comunes en muchos fármacos.

Ciencia de Materiales

En la ciencia de materiales, this compound podría usarse potencialmente en el desarrollo de nuevos materiales . La ortogonal

Safety and Hazards

2-Methoxy-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, avoid dispersion of dust, and wash hands and face thoroughly after handling .

Mecanismo De Acción

Target of Action

Nitropyridines, a class of compounds to which 2-methoxy-3-nitropyridine belongs, have been reported to inhibit cell proliferation and tubulin polymerization .

Biochemical Pathways

Nitropyridines have been reported to be involved in the synthesis of a series of 2-substituted-5-nitro-pyridines .

Result of Action

Nitropyridines, in general, have been reported to inhibit cell proliferation and tubulin polymerization .

Action Environment

It is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .

Propiedades

IUPAC Name |

2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNQCVOSOCGWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942384 | |

| Record name | 2-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20265-35-4 | |

| Record name | 20265-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-3-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic routes to obtain 2-methoxy-3-nitropyridine?

A1: The provided research abstract [] highlights that 2-methoxy-3-nitropyridine (XV) can be synthesized via the methylation of 2-hydroxy-3-nitropyridine. Interestingly, this reaction can yield another product, N-methyl-3-nitro-2-pyridone (XVI), depending on the reaction conditions. This suggests that the methylation reaction is sensitive to specific parameters which can influence the regioselectivity of the process.

Q2: How does the reactivity of the methoxy group in 2-methoxy-3-nitropyridine compare to its isomer, 4-methoxy-3-nitropyridine?

A2: The abstract [] mentions that the research compared the reactivity of the methoxy group in 2-methoxy-3-nitropyridine (XV) with that of its isomer, 4-methoxy-3-nitropyridine (VIII). This comparison focused on three key reactions: rearrangement to N-methylpyridone, reaction with aromatic amines, and hydrolysis under dilute acidic conditions. Although the specific findings aren't detailed in the abstract, this comparative approach suggests that the position of the methoxy group on the pyridine ring significantly influences its reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.